1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Description
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen heteroatoms, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-3-21-12(2)13(11-18-21)14-10-15(25-19-14)16(22)20-6-4-17(5-7-20)23-8-9-24-17/h11,15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASDZXTYYMFJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)N3CCC4(CC3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the pyrazole and oxazole moieties. Common reagents used in these reactions include various bases, acids, and catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound with similar structural features but lacking the pyrazole and oxazole moieties.
1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is unique due to its combination of spirocyclic structure and the presence of both pyrazole and oxazole moieties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
